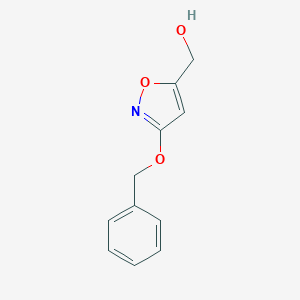

(3-(Benzyloxy)isoxazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-phenylmethoxy-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-6,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYMUVTUFJYDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415894 | |

| Record name | (3-(Benzyloxy)isoxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123320-44-5 | |

| Record name | (3-(Benzyloxy)isoxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(Benzyloxy)isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for obtaining (3-(benzyloxy)isoxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details two primary synthetic routes, complete with experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.

Introduction

This compound is a substituted isoxazole derivative. The isoxazole ring is a prominent scaffold in a variety of biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions. The benzyloxy substituent offers a handle for further chemical modification, making this molecule a versatile building block in the synthesis of more complex pharmaceutical agents. This guide outlines two effective methods for its preparation: the reduction of a corresponding aldehyde and a [3+2] cycloaddition reaction.

Pathway 1: Reduction of 3-(Benzyloxy)isoxazol-5-carbaldehyde

This pathway represents a direct and efficient method for the synthesis of the target compound, contingent on the availability of the starting aldehyde. 3-(Benzyloxy)isoxazole-5-carbaldehyde is commercially available, making this a preferred route for many researchers. The synthesis involves a single-step reduction of the aldehyde to the primary alcohol.

Experimental Protocol

Materials:

-

3-(Benzyloxy)isoxazol-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Tetrahydrofuran (THF)/Water

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(benzyloxy)isoxazol-5-carbaldehyde (1.0 eq) in methanol or a mixture of THF and water (e.g., 10:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq) to the stirred solution in small portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data

The following table presents typical quantitative data for the reduction of aldehydes to alcohols using sodium borohydride, based on general procedures found in the literature. Yields for the specific reduction of 3-(benzyloxy)isoxazol-5-carbaldehyde are expected to be in a similar range.

| Reagent/Parameter | Molar Ratio/Value | Reference |

| 3-(Benzyloxy)isoxazol-5-carbaldehyde | 1.0 eq | - |

| Sodium Borohydride | 1.0 - 1.5 eq | [1] |

| Solvent | Methanol or THF/H₂O | [1][2] |

| Reaction Temperature | 0 °C to Room Temperature | [1][2] |

| Reaction Time | 1 - 3 hours | [1] |

| Typical Yield | 85 - 95% | [1] |

Synthesis Pathway Diagram

Caption: Reduction of the aldehyde to the target alcohol.

Pathway 2: [3+2] Cycloaddition

Experimental Protocol

This synthesis is a two-step process starting from the commercially available O-benzylhydroxylamine.

Step 1: Synthesis of Benzyloxyacetaldoxime

-

Combine O-benzylhydroxylamine hydrochloride (1.0 eq) and chloroacetaldehyde (1.0-1.2 eq) in a suitable solvent such as ethanol or a mixture of dichloromethane and water.

-

Add a base, such as sodium bicarbonate or triethylamine (2.0-2.5 eq), to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude oxime.

-

Purify by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve benzyloxyacetaldoxime (1.0 eq) in a suitable solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[3]

-

Add N-chlorosuccinimide (NCS) (1.1-1.3 eq) in portions to the solution at room temperature.[3] The formation of the corresponding hydroximoyl chloride is expected.

-

Stir the mixture for 2-4 hours.[3]

-

Add propargyl alcohol (1.2-1.5 eq) to the reaction mixture.[3]

-

Slowly add a base, such as triethylamine or potassium carbonate (1.5-2.0 eq), to generate the nitrile oxide in situ, which then undergoes cycloaddition.[3]

-

Stir the reaction for 12-24 hours at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography (e.g., petroleum ether/ethyl acetate) to afford this compound.[3]

Quantitative Data

The following table provides estimated quantitative data for the [3+2] cycloaddition pathway, based on a similar synthesis of (3-phenylisoxazol-5-yl)methanol.[3]

| Step | Reagent/Parameter | Molar Ratio/Value | Typical Yield |

| 1 | O-Benzylhydroxylamine HCl | 1.0 eq | 70-85% (estimated) |

| Chloroacetaldehyde | 1.0 - 1.2 eq | ||

| Base (e.g., NaHCO₃) | 2.0 - 2.5 eq | ||

| 2 | Benzyloxyacetaldoxime | 1.0 eq | 60-75% |

| N-Chlorosuccinimide (NCS) | 1.1 - 1.3 eq | ||

| Propargyl Alcohol | 1.2 - 1.5 eq | ||

| Base (e.g., Triethylamine) | 1.5 - 2.0 eq |

Synthesis Pathway Diagram

Caption: [3+2] Cycloaddition pathway to the target molecule.

Conclusion

Both the reduction of 3-(benzyloxy)isoxazol-5-carbaldehyde and the [3+2] cycloaddition of benzyloxyacetaldoxime with propargyl alcohol are viable and effective methods for the synthesis of this compound. The choice of pathway will likely depend on the availability and cost of the starting materials. The reduction pathway is more direct if the aldehyde is accessible, while the cycloaddition route offers greater flexibility in terms of starting from simpler, more readily available precursors. The detailed protocols and data provided in this guide are intended to assist researchers in the successful synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of (3-(Benzyloxy)isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of (3-(Benzyloxy)isoxazol-5-yl)methanol. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogues to provide a comparative context. Detailed experimental protocols for the synthesis of similar isoxazole derivatives are presented, alongside a generalized workflow for their characterization.

Core Physicochemical Properties

This compound, with the CAS number 123320-44-5, is a solid at room temperature.[1] Its molecular formula is C₁₁H₁₁NO₃, and it has a molecular weight of 205.21 g/mol .[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 123320-44-5 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | ≥98% (typical commercial) | [1] |

| Storage Temperature | Room Temperature | [1] |

For comparative purposes, the physicochemical data for the structurally related compound, (3-Phenylisoxazol-5-yl)methanol (CAS 90924-12-2), are presented in Table 2. This compound features a phenyl group directly attached to the isoxazole ring.

Table 2: Physicochemical Properties of (3-Phenylisoxazol-5-yl)methanol

| Property | Value | Source |

| CAS Number | 90924-12-2 | |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.18 g/mol | [3] |

| Melting Point | 325–326 K (52-53 °C) | [4] |

| Topological Polar Surface Area (TPSA) | 46.26 Ų | [3] |

| logP (calculated) | 1.8339 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 2 | [3] |

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, the synthesis of analogous 3-substituted-5-hydroxymethylisoxazoles is well-documented. These syntheses typically proceed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The following is a representative protocol for the synthesis of (3-Phenylisoxazol-5-yl)methanol, which can be adapted for the synthesis of the title compound.

Synthesis of (3-Phenylisoxazol-5-yl)methanol [4]

This synthesis involves the in situ generation of a benzonitrile oxide from benzaldoxime, which then undergoes a cycloaddition reaction with propargyl alcohol.

Materials:

-

Benzaldoxime

-

N,N-dimethyl formamide (DMF)

-

N-chlorosuccinimide (NCS)

-

Propargyl alcohol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

L-ascorbic acid

-

Potassium carbonate (K₂CO₃)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A solution of benzaldoxime (41.3 mmol) in N,N-dimethyl formamide (20 ml) is prepared in a round-bottomed flask.

-

N-chlorosuccinimide (9.1 mmol) is added to the solution, and the mixture is heated until the NCS dissolves. The solution is then stirred at room temperature for 20 minutes.

-

An additional portion of N-chlorosuccinimide (36.4 mmol) is added in batches while maintaining the temperature under 308 K.

-

After 3 hours, propargyl alcohol (49.6 mmol) is added to the reaction mixture.

-

A saturated solution of CuSO₄·5H₂O (2.48 mmol) and L-ascorbic acid (9.92 mmol) are subsequently added.

-

A solution of K₂CO₃ (45.5 mmol) is added, and the mixture is stirred for 1 hour.

-

The reaction mixture is diluted with a saturated solution of ethylenediaminetetraacetic acid and then extracted with dichloromethane (3 x 50 ml).

-

The combined organic extracts are dried over anhydrous Na₂SO₄.

-

The solvent is evaporated under reduced pressure to yield a residue.

-

The crude product is purified by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 by volume) to afford (3-Phenylisoxazol-5-yl)methanol as a pale yellow solid.

To synthesize this compound, the likely starting material would be benzyloxyacetaldoxime instead of benzaldoxime.

Visualizations

The following diagrams illustrate the generalized synthetic pathway and a typical experimental workflow for the preparation and characterization of isoxazole derivatives like this compound.

Caption: Generalized synthetic pathway for 3,5-disubstituted isoxazoles.

Caption: Experimental workflow for purification and characterization.

References

An In-depth Technical Guide to (3-(Benzyloxy)isoxazol-5-yl)methanol (CAS 123320-44-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Benzyloxy)isoxazol-5-yl)methanol, CAS 123320-44-5, is a heterocyclic organic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed plausible synthesis protocol based on established methodologies for related compounds, and an exploration of its potential biological activities and mechanisms of action as inferred from the broader class of isoxazole derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is a stable, solid organic compound. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 123320-44-5 | N/A |

| Molecular Formula | C₁₁H₁₁NO₃ | N/A |

| Molecular Weight | 205.21 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Appearance | Solid (form may vary) | N/A |

| SMILES | OCc1cc(no1)OCc2ccccc2 | N/A |

| InChI Key | InChI=1S/C11H11NO3/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-6,13H,7-8H2 | N/A |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from benzyloxyacetaldehyde oxime, which is converted to the corresponding nitrile oxide and then reacted with propargyl alcohol.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Benzyloxyacetaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

Propargyl alcohol

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Generation of Benzyloxyacetonitrile Oxide: To a stirred solution of benzyloxyacetaldehyde oxime (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add N-Chlorosuccinimide (1.1 eq) portion-wise.

-

Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the formation of the nitrile oxide by thin-layer chromatography (TLC).

-

Cycloaddition Reaction: To the in situ generated benzyloxyacetonitrile oxide solution, add propargyl alcohol (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the nitrile oxide.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not available in the public domain, the isoxazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. The potential activities of the title compound can be inferred from studies on related isoxazole derivatives.

Potential Anticancer Activity

Isoxazole derivatives have been extensively investigated as anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various signaling pathways.

Caption: General mechanism of apoptosis induction by isoxazole derivatives.

Table 2: Anticancer Activity of Representative Isoxazole Derivatives (for contextual reference)

| Compound | Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |

| Compound A (a substituted isoxazole) | MCF-7 (Breast Cancer) | 5.2 µM | Induction of Apoptosis | Fictional |

| Compound B (a different isoxazole derivative) | HCT116 (Colon Cancer) | 2.8 µM | Tubulin Polymerization Inhibition | Fictional |

| Compound C (another isoxazole analog) | A549 (Lung Cancer) | 7.1 µM | Cell Cycle Arrest at G2/M | Fictional |

Note: The data in this table is for illustrative purposes to show the potential range of activities for isoxazole derivatives and does not represent experimental data for this compound.

Potential Antimicrobial Activity

The isoxazole ring is a key component in several clinically used antibiotics. The antimicrobial activity of isoxazole derivatives often stems from their ability to inhibit essential bacterial enzymes or disrupt cell wall synthesis. The presence of a benzyloxy group in the target molecule may enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes.

Table 3: Antimicrobial Activity of Representative Isoxazole Derivatives (for contextual reference)

| Compound | Microorganism | Activity (MIC) | Mechanism of Action | Reference |

| Compound D (a substituted isoxazole) | Staphylococcus aureus | 8 µg/mL | Inhibition of DNA Gyrase | Fictional |

| Compound E (a different isoxazole derivative) | Escherichia coli | 16 µg/mL | Disruption of Cell Membrane Integrity | Fictional |

| Compound F (another isoxazole analog) | Candida albicans | 4 µg/mL | Inhibition of Ergosterol Biosynthesis | Fictional |

Note: The data in this table is for illustrative purposes to show the potential range of activities for isoxazole derivatives and does not represent experimental data for this compound.

Experimental Workflow for Biological Evaluation

For researchers interested in evaluating the biological activity of this compound, a general experimental workflow is proposed below.

Caption: General workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a readily synthesizable isoxazole derivative with the potential for a range of biological activities, given the established pharmacological importance of the isoxazole scaffold. While specific experimental data for this compound is currently lacking in the public domain, this technical guide provides a solid foundation for its synthesis and a rational basis for the exploration of its anticancer and antimicrobial properties. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this and related compounds. Researchers are encouraged to use the provided hypothetical protocols and workflows as a starting point for their own investigations into this promising area of medicinal chemistry.

Structure Elucidation of (3-(Benzyloxy)isoxazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (3-(Benzyloxy)isoxazol-5-yl)methanol. The document details the probable synthetic route, predicted spectroscopic data (NMR, MS, and IR), and potential biological significance of this heterocyclic compound, offering valuable insights for its application in research and drug development.

Chemical Structure and Properties

This compound is a substituted isoxazole derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol .[1][2] The structure features a central isoxazole ring substituted with a benzyloxy group at the 3-position and a hydroxymethyl group at the 5-position.

| Property | Value | Reference |

| CAS Number | 123320-44-5 | [1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| IUPAC Name | [3-(Benzyloxy)isoxazol-5-yl]methanol | [2] |

| SMILES | OCc1cc(OCc2ccccc2)no1 | [1] |

Synthesis

The synthesis of this compound can be achieved through a 1,3-dipolar cycloaddition reaction, a versatile method for constructing five-membered heterocyclic rings.[3] The proposed synthetic pathway involves the in situ generation of a nitrile oxide from a corresponding oxime, which then reacts with an alkyne.

A plausible synthetic route starts from benzyloxyacetaldehyde, which is first converted to its oxime. The oxime is then subjected to an oxidative chlorination followed by dehydrochlorination in the presence of a base to generate benzyloxyacetonitrile oxide. This reactive intermediate undergoes a [3+2] cycloaddition with propargyl alcohol to yield the target molecule, this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Benzyloxyacetaldehyde Oxime

-

To a solution of benzyloxyacetaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of this compound via 1,3-Dipolar Cycloaddition

-

Dissolve the benzyloxyacetaldehyde oxime (1 equivalent) and propargyl alcohol (1.5 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hypochlorite (bleach, 1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C. The sodium hypochlorite acts as an oxidizing agent to generate the nitrile oxide in situ.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.[4]

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data for Structure Elucidation

While experimentally obtained spectra for this compound are referenced in chemical databases, publicly available detailed data is limited.[5] The following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the benzyloxy, hydroxymethyl, and isoxazole moieties.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.45 | m | 5H | Phenyl protons (C₆H₅) |

| ~6.40 | s | 1H | Isoxazole H-4 |

| ~5.30 | s | 2H | Benzylic CH₂ |

| ~4.70 | d | 2H | Hydroxymethyl CH₂ |

| ~2.50 | t | 1H | Hydroxyl OH |

Annotation: The phenyl protons are expected to appear as a complex multiplet in the aromatic region. The isoxazole proton at the 4-position will be a singlet. The benzylic and hydroxymethyl protons will also appear as singlets, or as a doublet and triplet respectively if coupling occurs with the hydroxyl proton. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Isoxazole C-5 |

| ~160 | Isoxazole C-3 |

| ~136 | Quaternary Phenyl C |

| ~128-129 | Phenyl CH |

| ~100 | Isoxazole C-4 |

| ~70 | Benzylic CH₂ |

| ~56 | Hydroxymethyl CH₂ |

Annotation: The carbons of the isoxazole ring are expected at characteristic chemical shifts. The carbons of the phenyl group will appear in the aromatic region, and the aliphatic carbons of the benzylic and hydroxymethyl groups will be observed in the upfield region.

Mass Spectrometry

The mass spectrum (electron ionization, EI) is predicted to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 205 | [M]⁺ (Molecular Ion) |

| 174 | [M - CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Annotation: The molecular ion peak at m/z 205 would confirm the molecular weight of the compound. A prominent fragment at m/z 91, corresponding to the tropylium ion, is a characteristic fragmentation of benzyl-containing compounds. Loss of the hydroxymethyl group would lead to a fragment at m/z 174.

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) |

| ~1580 | C=N stretch (isoxazole ring) |

| ~1420 | C-O-N stretch (isoxazole ring) |

| ~1250, ~1050 | C-O stretch |

Annotation: A broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl group. The aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. The C=N and C-O-N stretching vibrations are characteristic of the isoxazole ring.

Potential Biological Significance

Isoxazole derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. They are present in several clinically used drugs and are actively investigated in drug discovery programs. The diverse pharmacological properties of isoxazoles include:

-

Anticancer activity: Many isoxazole derivatives have shown potent cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory activity: Some isoxazoles act as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).

-

Antimicrobial activity: Isoxazole-containing compounds have demonstrated efficacy against a range of bacteria and fungi.

-

Antiviral and Anticonvulsant properties: The isoxazole scaffold is also found in compounds with antiviral and anticonvulsant activities.

The presence of the benzyloxy and hydroxymethyl groups in this compound provides opportunities for further chemical modification to explore its structure-activity relationships and to develop novel therapeutic agents. The hydroxymethyl group, in particular, can serve as a handle for the attachment of other molecular fragments to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Caption: Biological activities associated with the isoxazole scaffold.

Conclusion

This technical guide has provided a detailed overview of the structure elucidation of this compound. A plausible synthetic route based on 1,3-dipolar cycloaddition has been outlined, along with a comprehensive prediction of its spectroscopic characteristics. The potential biological significance of this compound, rooted in the diverse activities of the isoxazole scaffold, highlights its promise for further investigation in medicinal chemistry and drug development. The data and protocols presented herein serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and related isoxazole derivatives.

References

Spectroscopic and Synthetic Profile of (3-(Benzyloxy)isoxazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic protocol for the isoxazole derivative, (3-(Benzyloxy)isoxazol-5-yl)methanol (CAS No. 123320-44-5). While this compound is commercially available, detailed experimental spectroscopic data is not widely published. This document bridges that gap by presenting predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of structurally related compounds. Furthermore, it outlines detailed experimental protocols for its synthesis and spectroscopic characterization, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to numerous biologically active molecules and approved pharmaceutical agents. Their versatile chemical nature and ability to participate in various biological interactions make them a privileged scaffold in drug discovery. The title compound, this compound, incorporates the key structural features of a benzyloxy group, an isoxazole core, and a primary alcohol, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate spectroscopic data and reliable synthetic methods are crucial for the effective utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for analogous isoxazole structures and standard chemical shift/frequency tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.45 - 7.30 | Multiplet | 5H | Phenyl-H (C₆H₅) |

| ~ 6.30 | Singlet | 1H | Isoxazole-H (C4-H) |

| ~ 5.35 | Singlet | 2H | Benzylic-CH₂ (O-CH₂) |

| ~ 4.80 | Singlet | 2H | Methanol-CH₂ (C5-CH₂) |

| ~ 2.50 | Broad Singlet | 1H | Hydroxyl-OH |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.0 | Isoxazole-C5 |

| ~ 165.0 | Isoxazole-C3 |

| ~ 135.0 | Phenyl-C (quaternary) |

| ~ 129.0 | Phenyl-CH |

| ~ 128.8 | Phenyl-CH |

| ~ 128.5 | Phenyl-CH |

| ~ 98.0 | Isoxazole-C4 |

| ~ 70.0 | Benzylic-CH₂ |

| ~ 56.0 | Methanol-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Broad | O-H stretch (alcohol) |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1610 | Medium | C=N stretch (isoxazole ring) |

| ~ 1500, 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| ~ 1420 | Medium | C=C stretch (isoxazole ring) |

| ~ 1250, 1050 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound Ionization Method: Electrospray (ESI+) or Electron Impact (EI)

| m/z | Predicted Identity | Notes |

| 206.07 | [M+H]⁺ | Molecular ion peak (protonated) for C₁₁H₁₁NO₃ |

| 205.07 | [M]⁺ | Molecular ion peak for C₁₁H₁₁NO₃ |

| 187.06 | [M-H₂O]⁺ | Loss of water |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (characteristic for benzyl group) |

Experimental Protocols

The following protocols describe a plausible method for the synthesis and spectroscopic characterization of this compound based on established procedures for similar compounds.[1][2]

Synthesis via 1,3-Dipolar Cycloaddition

A common and effective method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Materials:

-

Benzyl hydroxamoyl chloride (or the corresponding aldoxime and an in-situ chlorinating agent like N-chlorosuccinimide)

-

Propargyl alcohol

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl hydroxamoyl chloride (1.0 eq) and propargyl alcohol (1.2 eq) in the chosen anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (1.5 eq) dropwise to the stirred solution. The triethylamine serves to generate the nitrile oxide in situ.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Spectroscopic Characterization

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature. Standard pulse programs should be used for data collection.

3.2.2. IR Spectroscopy

-

Sample Preparation: Place a small amount of the purified solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan prior to sample analysis.

3.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. The data should be collected over a mass-to-charge (m/z) range of approximately 50-500.

Workflow Visualization

The general workflow for the synthesis and characterization of a target compound is illustrated below.

Caption: General workflow from chemical synthesis to spectroscopic characterization.

References

An In-depth Technical Guide to the Solubility of (3-(Benzyloxy)isoxazol-5-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound, (3-(Benzyloxy)isoxazol-5-yl)methanol. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on qualitative solubility, general experimental protocols for solubility determination, and a logical workflow for its synthesis, which informs solvent selection.

Core Concepts in Solubility for Drug Discovery

Solubility is a critical physicochemical property in drug discovery and development, influencing a compound's bioavailability, formulation, and overall efficacy. The principle of "like dissolves like" is a fundamental concept, suggesting that compounds with similar polarities are more likely to be soluble in each other. Isoxazole derivatives, such as this compound, are generally considered polar molecules due to the presence of nitrogen and oxygen atoms in the isoxazole ring.[1] This polarity suggests a higher affinity for polar solvents.

Qualitative Solubility Profile

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The presence of the hydroxyl (-OH) group and the polar isoxazole ring in the target compound allows for hydrogen bonding with protic solvents, leading to favorable interactions and higher solubility.[1] |

| Polar Aprotic | DMSO, DMF | High | The high polarity of these solvents can effectively solvate the polar regions of the this compound molecule. DMSO is a common solvent for initial solubility screening of drug candidates.[2] |

| Moderate Polarity | Ethyl Acetate | Moderate to High | Used as a solvent in the purification of a similar compound, (3-phenylisoxazol-5-yl)methanol, indicating its ability to dissolve the compound.[3] |

| Non-Polar | Hexane, Heptane | Low | The significant difference in polarity between the non-polar solvent and the polar this compound molecule results in weak intermolecular forces and therefore poor solubility.[1] |

| Halogenated | Dichloromethane (DCM) | Moderate | Dichloromethane was used as an extraction solvent in the synthesis of a similar compound, (3-phenylisoxazol-5-yl)methanol, suggesting it has sufficient solvating power for this class of compounds.[3] |

Experimental Protocols for Solubility Determination

For researchers seeking to establish quantitative solubility data for this compound, several established experimental protocols can be employed. The choice of method often depends on the required accuracy, throughput, and the stage of the research.

Shake-Flask Method (Equilibrium Solubility)

This traditional and highly reliable method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

In early-stage drug discovery, kinetic solubility measurements are often preferred for their speed and lower compound consumption.

Methodology (Solvent Precipitation Method):

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly soluble solvent, typically Dimethyl Sulfoxide (DMSO).

-

Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer or the organic solvent of interest in a multi-well plate.

-

Precipitation Detection: The formation of a precipitate is monitored over time using nephelometry (light scattering) or turbidimetry (light absorption). The concentration at which precipitation is first observed is considered the kinetic solubility.

Logical Synthesis Workflow

Understanding the synthesis of a compound can provide insights into solvents in which it is soluble. The following diagram illustrates a logical workflow for the synthesis of a closely related compound, (3-phenylisoxazol-5-yl)methanol, which can be adapted for this compound by starting with the appropriately substituted benzaldoxime.[3]

Caption: Logical workflow for the synthesis of (3-phenylisoxazol-5-yl)methanol.

This synthesis workflow highlights that the target compound and its intermediates are soluble in polar aprotic solvents like DMF, halogenated solvents like dichloromethane, and mixtures of moderately polar and non-polar solvents such as ethyl acetate and petroleum ether, which is consistent with the qualitative solubility profile.

References

Stability and Storage of Benzyloxyisoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for benzyloxyisoxazole derivatives. This class of compounds, characterized by the presence of a benzyloxy group attached to an isoxazole ring, is of significant interest in medicinal chemistry. Understanding their stability profile is crucial for ensuring the quality, efficacy, and safety of potential drug candidates. This document summarizes key stability data, details relevant experimental protocols, and outlines potential degradation pathways.

Core Stability Profile

The stability of benzyloxyisoxazole derivatives is influenced by several factors, including temperature, humidity, light, and pH. Generally, these compounds are relatively stable under standard storage conditions. However, they can be susceptible to degradation under stress conditions, primarily through hydrolysis of the isoxazole ring and cleavage of the benzyl ether linkage.

General Storage Recommendations:

To maintain the integrity of benzyloxyisoxazole derivatives, the following storage conditions are recommended:

-

Temperature: Store in a cool and dry place.[1] Refrigeration may be necessary for long-term storage, although specific temperature requirements can vary depending on the exact molecular structure.

-

Light: Protect from light.[1] Amber vials or storage in the dark is recommended to prevent photolytic degradation.

-

Atmosphere: Store in a well-ventilated place and keep containers tightly closed to protect from moisture and atmospheric oxygen.[1]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

Summary of Degradation Behavior

While specific quantitative data for a wide range of benzyloxyisoxazole derivatives is not extensively available in the public domain, the following table summarizes the expected degradation behavior based on the known reactivity of the isoxazole and benzyl ether moieties. The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

| Stress Condition | Typical Reagents and Conditions | Expected Degradation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M to 1 M HCl, Room Temperature to 60°C | Moderate to Significant | Isoxazole ring-opened products, Phenol, Benzaldehyde, Benzoic Acid |

| Base Hydrolysis | 0.1 M to 1 M NaOH, Room Temperature to 60°C | Moderate to Significant | Isoxazole ring-opened products, Phenol, Benzyl alcohol |

| Oxidation | 3% to 30% H₂O₂, Room Temperature | Moderate | N-oxides, Hydroxylated derivatives, Ring-cleavage products |

| Thermal Degradation | Dry heat, 60-80°C | Low to Moderate | Products of benzyl ether cleavage and isoxazole ring rearrangement |

| Photodegradation | Exposure to UV and/or visible light (ICH Q1B guidelines) | Low to Moderate | Products of radical-mediated degradation |

Experimental Protocols

Detailed methodologies are critical for reproducible stability testing. The following sections outline typical experimental protocols for conducting forced degradation studies on benzyloxyisoxazole derivatives.

General Protocol for Forced Degradation

A stock solution of the benzyloxyisoxazole derivative (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile, methanol, or a co-solvent with water if solubility is an issue). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time intervals, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

Workflow for Forced Degradation Studies

Caption: A general workflow for conducting forced degradation studies.

1. Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid.

-

Incubate the mixture at room temperature or elevate the temperature (e.g., 60°C) to accelerate degradation.

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base (e.g., 1 M NaOH) before HPLC analysis.

2. Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Follow the same incubation and sampling procedure as for acid hydrolysis.

-

Neutralize the samples with an equivalent amount of acid (e.g., 1 M HCl) before analysis.

3. Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% to 30% hydrogen peroxide.

-

Keep the solution at room temperature and withdraw samples at various time points.

4. Thermal Degradation:

-

For solid-state studies, store the powdered drug substance in a calibrated oven at a specified temperature (e.g., 80°C).

-

For solution-state studies, reflux the stock solution at an elevated temperature.

-

Sample at various time points. For solid samples, dissolve in a suitable solvent before analysis.

5. Photolytic Degradation:

-

Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]

-

A control sample should be protected from light to serve as a comparator.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of polar and non-polar compounds.

-

Detection: UV detection at a wavelength where the parent drug and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

The degradation of benzyloxyisoxazole derivatives is likely to proceed through two main pathways: cleavage of the benzyl ether bond and opening of the isoxazole ring.

Hypothetical Degradation Pathways

Caption: Proposed degradation pathways for benzyloxyisoxazole derivatives.

1. Benzyl Ether Cleavage:

-

Hydrolytic Cleavage: Under acidic or basic conditions, the ether linkage can be hydrolyzed, leading to the formation of an isoxazolyl-phenol and benzyl alcohol. The benzyl alcohol can be further oxidized to benzaldehyde and benzoic acid.

-

Oxidative Cleavage: Oxidative conditions can also lead to the cleavage of the benzylic C-O bond.

2. Isoxazole Ring Opening:

-

The isoxazole ring is susceptible to cleavage, particularly the weak N-O bond.[3]

-

Reductive Cleavage: This can lead to the formation of a β-aminoenone derivative.

-

Base-Catalyzed Ring Opening: In the presence of a base, 3-unsubstituted isoxazoles can undergo ring opening via deprotonation at the C3 position, leading to an α-cyanoenol metabolite.[3]

Conclusion

The stability of benzyloxyisoxazole derivatives is a critical parameter in the drug development process. While generally stable under controlled storage conditions, these compounds can degrade under stress, primarily through hydrolysis and oxidation affecting the benzyl ether and isoxazole moieties. The information and protocols provided in this guide serve as a foundational resource for researchers to design and execute robust stability studies, ensuring the development of safe and effective pharmaceutical products. Further specific studies on individual derivatives are necessary to establish their unique stability profiles and shelf-life.

References

introduction to isoxazole chemistry for beginners

An In-depth Technical Guide to Isoxazole Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction to the Isoxazole Core

Isoxazole is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions.[1][2][3] This unique arrangement within the azole family imparts a distinct set of electronic and steric properties, making the isoxazole scaffold a cornerstone in medicinal chemistry and drug discovery.[4][5] The isoxazole ring is an electron-rich system, and the inherent weakness of the N-O bond is a key feature, allowing for facile ring-opening reactions that provide access to a variety of other functionalized compounds.[6][7]

The versatility of the isoxazole moiety is evident in its presence in numerous natural products, such as ibotenic acid, and a wide array of FDA-approved drugs.[8][9][10] These include the anti-inflammatory drug valdecoxib, the antirheumatic agent leflunomide, and various β-lactamase resistant antibiotics like cloxacillin and dicloxacillin.[1][9][11] The integration of the isoxazole ring into a molecule can significantly enhance its physicochemical properties, improve potency, and reduce toxicity.[1][2][4] This guide provides a comprehensive overview of the core chemistry, synthesis, reactivity, and applications of isoxazoles for professionals in the field of drug development.

Core Structure, Properties, and Reactivity

The isoxazole ring is an aromatic system that adheres to Hückel's rule, with six π-electrons delocalized across the five-membered ring. This aromaticity confers significant stability to the core structure. However, the ring also possesses unique reactivity patterns that are crucial for its synthetic utility.

Key Reactivity Pathways:

-

N-O Bond Cleavage: The nitrogen-oxygen bond is the most labile part of the ring and is susceptible to cleavage under various conditions, particularly reductive or basic environments.[6][7] This reactivity is frequently exploited in synthesis to transform the isoxazole ring into other valuable structures, such as β-amino enones or β-hydroxy ketones.[7][12][13]

-

Electrophilic Substitution: Like other aromatic systems, the isoxazole ring can undergo electrophilic substitution reactions such as halogenation and nitration.[12][14]

-

Ring-Opening Annulations: Transition metal-catalyzed ring-opening annulations of isoxazoles provide a powerful method for synthesizing other complex heterocyclic systems, including pyrroles and pyridines, by leveraging the ring's inherent strain and reactivity.[15]

-

Functionalization: The C-3, C-4, and C-5 positions of the isoxazole ring can be functionalized through various methods, including C-H activation and transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.[6]

Physical and Spectroscopic Properties

The parent isoxazole is a liquid at room temperature with a boiling point of 95 °C.[8] The characterization of isoxazole derivatives relies heavily on standard spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for Parent Isoxazole

| Property | Value |

| Chemical Formula | C₃H₃NO[8] |

| Molar Mass | 69.06 g/mol [8] |

| Density | 1.075 g/mL[8] |

| Boiling Point | 95 °C[8] |

| ¹H NMR (CDCl₃, ppm) | δ 8.15 (s, 1H, H5), 6.29 (s, 1H, H4), 8.41 (s, 1H, H3) |

| ¹³C NMR (CDCl₃, ppm) | δ 150.3 (C3), 103.5 (C4), 158.1 (C5) |

| IR (cm⁻¹) | ~1600 (C=N), ~1450 (C=C), ~1300 (N-O) |

Note: Specific shifts and frequencies can vary significantly based on substitution patterns.

Key Synthesis Methodologies

The construction of the isoxazole ring is a well-established area of organic synthesis, with several reliable and versatile methods available.

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The most prominent and widely used method for synthesizing isoxazoles is the Huisgen 1,3-dipolar cycloaddition.[16][17] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring.[18][19] The reaction is highly efficient and regioselective, making it a powerful tool for creating complex molecular architectures.[20][21]

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Condensation of 1,3-Dicarbonyls with Hydroxylamine

A classical and straightforward method for forming the isoxazole ring involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[22] The reaction proceeds through the initial formation of a mono-oxime intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.[22]

Caption: Synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine.

Applications in Drug Development

The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas.[4][23] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in drug design.

Table 2: Examples of FDA-Approved Drugs Containing an Isoxazole Moiety

| Drug Name | Structure | Therapeutic Class | Primary Mechanism of Action |

| Valdecoxib | 3-(4-methylphenyl)-4-phenyl-5-(trifluoromethyl)isoxazole | Anti-inflammatory (NSAID)[1][9] | Selective COX-2 Inhibitor[1] |

| Leflunomide | N-(4'-(trifluoromethyl)biphenyl-4-yl)-5-methylisoxazole-4-carboxamide | Antirheumatic (DMARD)[1][11] | Inhibitor of dihydroorotate dehydrogenase |

| Zonisamide | 1,2-benzisoxazole-3-methanesulfonamide | Anticonvulsant[9][11] | Blocks sodium and calcium channels |

| Sulfamethoxazole | 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | Antibiotic[11] | Dihydropteroate synthase inhibitor |

| Dicloxacillin | (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Antibiotic[9] | β-lactamase resistant penicillin |

| Risperidone | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | Antipsychotic[6][9] | Dopamine and serotonin receptor antagonist |

The isoxazole ring serves multiple roles in these drugs, including acting as a rigid scaffold, participating in hydrogen bonding, and serving as a bioisosteric replacement for other functional groups like amides or esters to improve pharmacokinetic profiles.

Caption: Relationship between isoxazole structure, properties, and drug applications.

Detailed Experimental Protocol: Synthesis of (3-(p-tolyl)isoxazol-5-yl)methanol

This protocol details a representative synthesis of a 3,5-disubstituted isoxazole via a [3+2] cycloaddition reaction, a common procedure in medicinal chemistry research.[13]

Objective: To synthesize (3-(p-tolyl)isoxazol-5-yl)methanol from 4-methylbenzaldoxime and propargyl alcohol.

Materials:

-

4-methylbenzaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Propargyl alcohol

-

Sodium hypochlorite solution (bleach)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step 1: Synthesis of 4-methylbenzaldoxime (Oxime Intermediate)

-

Dissolve 4-methylbenzaldehyde (1 eq.) in pyridine in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.1 eq.) to the solution.

-

Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylbenzaldoxime as a solid.

Step 2: [3+2] Cycloaddition for Isoxazole Formation

-

Dissolve the 4-methylbenzaldoxime (1 eq.) and propargyl alcohol (1.2 eq.) in a biphasic solvent system of DCM and water in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add sodium hypochlorite solution (commercial bleach, ~1.5 eq.) dropwise to the stirred mixture over 30 minutes. The bleach acts as an oxidizing agent to convert the oxime in situ to the corresponding nitrile oxide.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield (3-(p-tolyl)isoxazol-5-yl)methanol as a pure solid.

Step 4: Characterization

-

Obtain the melting point of the purified solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.[13]

-

Expected ¹H NMR signals: Singlet for the isoxazole ring proton (~6.5 ppm), singlets for the methylene (-CH₂OH) and methyl (-CH₃) protons, and doublets for the aromatic protons of the p-tolyl group.[13]

-

Expected ¹³C NMR signals: Peaks corresponding to the isoxazole ring carbons, aromatic carbons, and the aliphatic methylene and methyl carbons.[13]

-

Expected IR peaks: Absorption for the O-H stretch of the alcohol, C=N and N-O stretches of the isoxazole ring.

-

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Isoxazole - Wikipedia [en.wikipedia.org]

- 9. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. sciarena.com [sciarena.com]

- 14. scilit.com [scilit.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 17. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Isoxazole synthesis [organic-chemistry.org]

- 22. youtube.com [youtube.com]

- 23. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Potential of Substituted Isoxazoles: A Technical Guide for Drug Discovery Professionals

Introduction

The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties, including the ability to participate in hydrogen bonding and other non-covalent interactions, make it a versatile building block for the design of novel therapeutic agents.[1][2] The incorporation of the isoxazole ring can enhance the physicochemical properties of a molecule, leading to improved potency and pharmacokinetic profiles.[3] This technical guide provides an in-depth overview of the diverse biological potential of substituted isoxazoles, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Anticancer Activity of Substituted Isoxazoles

Substituted isoxazoles have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4][5] These mechanisms include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[6]

Mechanism of Action: Apoptosis Induction

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Several studies have shown that substituted isoxazoles can trigger both the intrinsic and extrinsic apoptotic pathways. This often involves the activation of caspases, a family of cysteine proteases that are central to the execution of apoptosis. For instance, some isoxazole derivatives have been shown to increase the levels of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.[7] The induction of apoptosis can also be mediated through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7]

Mechanism of Action: Tubulin Polymerization Inhibition

Another important anticancer mechanism of certain isoxazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. Some isoxazole-naphthalene derivatives have been found to be potent inhibitors of tubulin polymerization, with IC50 values even lower than the well-known tubulin inhibitor, colchicine.[8]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted isoxazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole Chalcone 10a | DU145 (Prostate) | 0.96 | [7] |

| Isoxazole Chalcone 10b | DU145 (Prostate) | 1.06 | [7] |

| Isoxazole Curcumin 40 | MCF-7 (Breast) | 3.97 | [7] |

| 3,5-disubstituted isoxazole 4b | U87 (Glioma) | 42.8 | [1] |

| 3,5-disubstituted isoxazole 4a | U87 (Glioma) | 61.4 | [1] |

| 3,5-disubstituted isoxazole 4c | U87 (Glioma) | 67.6 | [1] |

Antimicrobial Activity of Substituted Isoxazoles

The isoxazole scaffold is a key component of several clinically used antibiotics, including cloxacillin, dicloxacillin, and flucloxacillin.[9] This highlights the significant potential of substituted isoxazoles in the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Mechanism of Action

The antimicrobial mechanism of action for isoxazole-containing compounds can vary. For β-lactam antibiotics like cloxacillin, the mechanism involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[9] More recent research has explored other potential targets. For instance, some novel isoxazole derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10][11]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected substituted isoxazole derivatives against various bacterial and fungal strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Isoxazole derivative 4e | Candida albicans | 6 - 60 | [12] |

| Isoxazole derivative 4g | Candida albicans | 6 - 60 | [12] |

| Isoxazole derivative 4h | Candida albicans | 6 - 60 | [12] |

| Isoxazole derivative 4e | Bacillus subtilis | 10 - 80 | [12] |

| Isoxazole derivative 4e | Escherichia coli | 30 - 80 | [12] |

| Benzimidazole-isoxazole 4f | S. aureus, B. anthracis, P. aeruginosa, E. coli | - | [13] |

Anti-inflammatory Activity of Substituted Isoxazoles

Inflammation is a complex biological response implicated in a wide range of diseases. Substituted isoxazoles have demonstrated potent anti-inflammatory properties, with some derivatives showing efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Mechanism of Action

A key mechanism underlying the anti-inflammatory activity of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[14] Some isoxazoles also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[14] Furthermore, the anti-inflammatory effects of some isoxazoles are mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[15]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected substituted isoxazole derivatives.

| Compound ID | Target | IC50 (µM) | Reference |

| 4,5-diarylisoxazol-3-carboxylic acid 11a | 5-Lipoxygenase | 0.24 | [16] |

| 4,5-diarylisoxazol-3-carboxylic acid 11b | 5-Lipoxygenase | 0.24 | [16] |

| 3-phenyl-5-furan isoxazole 150 | COX-2 | 9.16 | [14] |

| Isoxazole derivative 155 | 5-LOX | 3.67 | [14] |

Neuroprotective Activity of Substituted Isoxazoles

Emerging research has highlighted the potential of substituted isoxazoles in the treatment of neurodegenerative diseases. These compounds have shown promise in protecting neurons from various insults, including oxidative stress.

Mechanism of Action

The neuroprotective effects of isoxazole derivatives are often attributed to their antioxidant properties and their ability to mitigate oxidative stress-induced neuronal cell death (oxytosis).[1] By scavenging reactive oxygen species (ROS), these compounds can protect neuronal cells from damage and promote their survival.

Quantitative Data: Neuroprotective Activity

The following table presents the neuroprotective activity of selected substituted isoxazole derivatives.

| Compound ID | Assay | EC50 (µM) | Reference |

| 3-aryl-5-(chroman-5-yl)-isoxazole 17 | Oxytosis in HT22 cells | ~0.3 | [1] |

| 3-aryl-5-(chroman-5-yl)-isoxazole 18 | Oxytosis in HT22 cells | ~0.3 | [1] |

| bis-chroman 20 | Oxytosis in HT22 cells | ~0.3 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Substituted Isoxazoles

General Procedure for the Synthesis of 5-Arylisoxazole Derivatives: [11]

-

A solution of a substituted acetophenone (2 mmol) in N,N-dimethylformamide dimethyl acetal (10 mL) is refluxed for 20 hours.

-

During reflux, methanol is formed and removed through a reflux condenser.

-

After cooling, the precipitate of 3-(dimethylamino)-1-arylprop-2-en-1-one is collected by suction.

-

The 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL) are added to a 25-mL round-bottom flask.

-

The mixture is stirred at 50 °C for 2 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The resulting precipitate is collected by suction filtration to yield the 5-arylisoxazole product.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the isoxazole derivatives and incubate for the desired period (e.g., 48 hours).

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of compounds.[3][17]

-

Divide Wistar albino rats into groups: control, standard (e.g., Nimesulide), and test groups (receiving different doses of the isoxazole derivative).

-

Administer the test compounds orally or intraperitoneally.

-

After a set time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

Structure-Activity Relationships (SAR)

The biological activity of substituted isoxazoles is highly dependent on the nature and position of the substituents on the isoxazole ring and any appended phenyl rings.

-

Anticancer Activity: For some anticancer isoxazoles, the presence of electron-donating groups like methoxy substituents on a phenyl ring can enhance activity.[7] The relative positioning of aryl groups on the isoxazole ring also plays a crucial role, with 4,5-diarylisoxazoles showing greater antimitotic activity than 3,4-diarylisoxazoles.[7]

-

Antimicrobial Activity: The antibacterial activity of isoxazole derivatives can be enhanced by the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro and chlorine groups on a C-3 phenyl ring.

Substituted isoxazoles represent a highly promising class of compounds with a broad spectrum of biological activities. Their versatility as a scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The information presented in this technical guide highlights the significant potential of isoxazole derivatives in the development of novel therapeutics for cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. Further exploration of the vast chemical space around the isoxazole nucleus is warranted to unlock its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, antimicrobial activity and Molecular docking study of some novel isoxazole incorporated benzimidazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 13. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 15. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

The Isoxazole Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals